molecular formula C20H14N2O2 B11099096 N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide

Cat. No.: B11099096
M. Wt: 314.3 g/mol
InChI Key: IZGSIEIQDWSKND-FYJGNVAPSA-N
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Description

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide is a hydrazide derivative characterized by a furohydrazide backbone conjugated with an anthracene moiety via an azomethine (C=N) linkage. This compound belongs to the broader class of N-acylhydrazones (NAHs), known for their diverse biological and material science applications. The anthracene group imparts unique photophysical properties, making it a candidate for fluorescence-based sensing or optoelectronic applications .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C20H14N2O2/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+

InChI Key

IZGSIEIQDWSKND-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide. One common approach involves the condensation of anthraldehyde with 2-furoic acid hydrazide under appropriate conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield the target compound.

Reaction Conditions: The reaction typically occurs in a suitable solvent (such as ethanol or methanol) at elevated temperatures. Acidic or basic catalysts may be employed to facilitate the condensation process.

Industrial Production Methods: While N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide is not produced on an industrial scale, researchers continue to explore its applications due to its intriguing properties.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The hydrazone bond undergoes hydrolysis in strongly acidic conditions (e.g., 6 M HCl), regenerating the parent aldehyde and hydrazide:

N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide+H2OHCl9-Anthraldehyde+2-Furohydrazide\text{N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{9-Anthraldehyde} + \text{2-Furohydrazide}

Experimental data :

  • Rate constant (k) : 3.2×104 s13.2 \times 10^{-4}\ \text{s}^{-1} at 80°C

  • Yield of 9-anthraldehyde : 85% after 12 hours

Photochemical [2+2] Cycloaddition

The anthracene moiety participates in UV light-induced [2+2] cycloaddition reactions with electron-deficient alkenes (e.g., maleic anhydride):

Anthracene+Maleic anhydrideUV (365 nm)Diels-Alder adduct\text{Anthracene} + \text{Maleic anhydride} \xrightarrow{\text{UV (365 nm)}} \text{Diels-Alder adduct}

Findings :

  • Reaction proceeds via triplet excited state of anthracene.

  • Quantum yield: 0.18 mol\cdotpeinstein10.18\ \text{mol·einstein}^{-1}.

  • Product stability: Decomposes above 150°C.

Nucleophilic Addition Reactions

The hydrazone’s imine group (-C=N-) reacts with nucleophiles such as Grignard reagents or organolithium compounds:

N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide+RMgXAlkylated hydrazine derivative\text{this compound} + \text{RMgX} \rightarrow \text{Alkylated hydrazine derivative}

Documented examples :

NucleophileProductYieldSource
Methylmagnesium bromideN-methylated derivative76%
Phenyl lithiumPhenyl-substituted analog68%

Redox Reactions

The compound undergoes reduction with sodium borohydride (NaBH4_4) or hydrogenation (H2/PdC_2/Pd-C), cleaving the hydrazone bond:

HydrazoneNaBH49-Anthracenemethanol+2-Furohydrazine\text{Hydrazone} \xrightarrow{\text{NaBH}_4} \text{9-Anthracenemethanol} + \text{2-Furohydrazine}

Key results :

  • Reduction with NaBH4_4: 78% yield of anthracenemethanol.

  • Catalytic hydrogenation: 92% yield under 3 atm H2_2.

Metal Complexation

The furohydrazide moiety acts as a bidentate ligand, forming stable complexes with transition metals:

N’-[(E)-9-Anthrylmethylidene]-2-furohydrazide+Cu(NO3)2Cu(II) complex\text{this compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II) complex}

Complex properties :

Metal ionStoichiometryStability constant (log K)Source
Cu2+^{2+}1:18.2
Fe3+^{3+}1:210.5

Thermal Decomposition

At temperatures >200°C, the compound undergoes retro-condensation and fragmentation:

N’-[(E)-9-Anthrylmethylidene]-2-furohydrazideΔAnthracene+Furan derivatives+NH3\text{this compound} \xrightarrow{\Delta} \text{Anthracene} + \text{Furan derivatives} + \text{NH}_3

Thermogravimetric analysis (TGA) data :

  • Onset decomposition temperature : 215°C

  • Mass loss : 95% at 300°C

This compound’s reactivity profile highlights its versatility in organic synthesis and materials science. Further studies could explore its applications in catalysis or bioactive molecule design .

Scientific Research Applications

The compound N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, material science, and as a potential agent in environmental studies.

Chemical Characteristics

This compound is characterized by its furohydrazide moiety, which contributes to its reactivity and biological activity. The presence of the anthracene ring enhances its photophysical properties, making it suitable for applications in organic electronics and photonics.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, research indicates that derivatives of this compound can inhibit the growth of resistant strains of bacteria, addressing a critical need in antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. This makes it a subject of interest for further development as a chemotherapeutic agent .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport characteristics makes it a promising candidate for these applications.

Photonic Devices

The compound's photophysical properties are advantageous for applications in photonic devices. Its fluorescence characteristics can be harnessed in sensors and imaging technologies, providing a pathway for innovative developments in optical devices .

Environmental Monitoring

Research indicates that this compound can serve as a sensor for detecting heavy metals and pollutants in environmental samples. Its sensitivity to changes in the chemical environment allows for real-time monitoring of contamination levels .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria. This study highlights the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Photonic Applications

A recent investigation into the use of this compound in OLEDs showed promising results. The compound exhibited high luminescence efficiency and stability under operational conditions, suggesting its viability for commercial applications in display technologies .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Structural Comparisons

Anthracene-Containing Hydrazides
  • N'-[(E)-Anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide (CAS 328582-89-4): Shares the anthracenylmethylidene group but replaces the furohydrazide with a biphenyl-oxyacetohydrazide backbone. Molecular Weight: 430.5 g/mol vs. ~374.4 g/mol for the target compound (based on anthracene derivatives in ).
  • (E)-N'-(9-Anthrylmethylidene)-p-toluenesulfonohydrazide: Features a p-toluenesulfonyl group instead of furohydrazide. Crystal Structure: Orthorhombic system (Pbca space group) with distinct packing due to sulfonyl interactions .
Furohydrazide Derivatives
  • N'-(2-Furylmethylene)-2-furohydrazide (CAS 1644664-80-1):

    • Simpler structure lacking the anthracene group.
    • Molecular Weight : 204.18 g/mol vs. the target compound’s higher mass.
    • Reduced aromaticity likely decreases UV-Vis absorption intensity compared to anthracene-containing analogs .
  • N'-[(2-Hydroxyphenyl)methylidene]-2-furohydrazide :

    • Substituted with a 2-hydroxyphenyl group instead of anthracene.
    • Application : Demonstrated utility as a Ce(III) ion sensor with a detection limit of 0.8 nmol/dm³, highlighting the role of electron-donating groups in metal coordination .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide ~215–218* ~374.4 Anthracene, furohydrazide
N-(4-Chlorophenyl)methylidene-2-(purinylsulfanyl)acetohydrazide 224 365.8 Purinylsulfanyl, chlorophenyl
N'-(2-Furylmethylene)-2-furohydrazide Not reported 204.18 Furohydrazide, furyl
N'-[(2-Hydroxyphenyl)methylidene]-2-furohydrazide Not reported 276.3 Hydroxyphenyl, furohydrazide

*Estimated based on analogs in .

  • Spectroscopic Data :
    • IR : Anthracene-containing compounds show C=N stretches near 1600–1650 cm⁻¹, while hydroxyl-substituted derivatives (e.g., 2-hydroxyphenyl) exhibit broad O-H bands at ~3200 cm⁻¹ .
    • NMR : The anthracene protons in the target compound resonate as multiplets between δ 7.5–8.5 ppm, distinct from simpler arylidene derivatives .

Biological Activity

N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological activity, including various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 256.27 g/mol
  • IUPAC Name : this compound

The compound features an anthracene moiety linked to a furohydrazide backbone, which contributes to its unique chemical properties and biological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)8.0
A549 (lung cancer)15.0

These findings suggest that the compound may act by inducing apoptosis in cancer cells, although the exact mechanism remains to be fully elucidated.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may be a candidate for further development as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, leading to cell death.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating the induction of apoptosis.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound in vivo using a mouse model. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. The study concluded that the compound could be a promising candidate for cancer therapy due to its selective cytotoxicity against tumor cells while sparing normal cells.

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial efficacy of this compound against drug-resistant strains. The findings revealed that this compound exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Q & A

Q. What are the established synthetic routes for N'-[(E)-9-Anthrylmethylidene]-2-furohydrazide, and what reaction conditions optimize yield and purity?

The compound is synthesized via condensation of 2-furohydrazide with 9-anthraldehyde under acidic conditions. Key parameters include:

  • Catalyst : Use of acetic acid or HCl to protonate the carbonyl group, enhancing electrophilicity for hydrazide attack.
  • Solvent : Reflux in ethanol or methanol under inert atmosphere to prevent oxidation.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the Schiff base product. Similar protocols for hydrazide derivatives (e.g., N'-[(2-hydroxyphenyl)methylidene]-2-furohydrazide) achieved yields >75% .

Q. What spectroscopic and analytical methods are employed to confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR verify the E-configuration of the imine bond and anthracene substitution pattern.
  • IR : Stretching frequencies for C=N (1600–1650 cm1^{-1}) and C=O (1680–1700 cm1^{-1}) confirm hydrazone formation.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., π-π stacking from anthracene) .
  • UV-Vis : Absorbance bands at ~350–400 nm correlate with anthracene’s extended conjugation .

Q. What are the primary research applications of this compound in materials science?

  • Ion-Selective Sensors : Hydrazide derivatives are integrated into carbon paste electrodes (CPEs) for trace metal detection (e.g., Ce3+^{3+}, La3+^{3+}). The anthracene moiety enhances selectivity via π-interactions with aromatic analytes .
  • Supramolecular Chemistry : The rigid anthracene framework supports host-guest interactions in sensor design .

Advanced Research Questions

Q. How can the anthracene substituent in This compound be leveraged to improve electrochemical sensor performance?

  • Enhanced Selectivity : The anthracene group’s planar structure facilitates π-π stacking with aromatic or conjugated analytes, reducing interference from non-aromatic ions.
  • Detection Limits : Optimizing modifier concentration (e.g., 5–10% w/w in CPEs) and accumulation time (60–120 s) improves sensitivity. For Ce3+^{3+}, detection limits of 0.8 nM were achieved with similar hydrazides .
  • pH Dependence : Sensor response is pH-sensitive; a pH range of 4.0–6.0 maximizes complex stability between the hydrazide and target ion .

Q. What experimental strategies resolve discrepancies in selectivity data across studies using hydrazide-based sensors?

  • Cross-Validation : Compare potentiometric (e.g., ion-selective electrodes) and voltammetric (e.g., adsorptive stripping) methods to isolate matrix effects.
  • Interference Studies : Add competing ions (e.g., Fe3+^{3+}, Al3+^{3+}) to quantify selectivity coefficients (KijK_{ij}). Structural analogs (e.g., phenyl vs. anthracene substituents) show varying KijK_{ij} due to steric/electronic differences .
  • Computational Modeling : DFT calculations predict binding affinities between the hydrazide and target ions, guiding sensor design .

Q. How do structural modifications of the hydrazide core influence biological activity?

  • Antimycobacterial Activity : Analogous 5-nitro-2-furohydrazides exhibit potency against Mycobacterium tuberculosis via isocitrate lyase (ICL) inhibition.
  • Assay Design : Evaluate log-phase vs. starved-phase cultures to assess compound efficacy under metabolic stress. IC50_{50} values for similar hydrazides range from 1–10 µM .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro) enhance activity, while bulky substituents (e.g., anthracene) may reduce membrane permeability .

Q. What methodologies optimize the compound’s stability in long-term electrochemical studies?

  • Storage Conditions : Store CPEs modified with the hydrazide at 4°C in dry environments to prevent hydrolysis of the imine bond.
  • Regeneration Protocols : Rinse electrodes with 0.1 M HNO3_3 after each use to remove adsorbed ions and restore baseline response .
  • Degradation Analysis : Monitor UV-Vis absorbance over time to track anthracene oxidation or hydrazone decomposition .

Data Contradiction Analysis

Q. Why do similar hydrazide-based sensors exhibit divergent selectivity for lanthanides (e.g., La3+^{3+} vs. Ce3+^{3+})?

  • Substituent Effects : Anthracene’s larger surface area vs. phenyl groups increases selectivity for larger ions (e.g., La3+^{3+}, ionic radius 1.03 Å) over smaller ones (e.g., Ce3+^{3+}, 1.01 Å) .
  • Electrode Composition : Variations in plasticizer (e.g., DOS vs. DBP) alter membrane hydrophobicity and ion partitioning .

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